molecular formula C7H5BrClFO2S B6189000 (3-bromo-5-fluorophenyl)methanesulfonyl chloride CAS No. 1513554-71-6

(3-bromo-5-fluorophenyl)methanesulfonyl chloride

Cat. No.: B6189000
CAS No.: 1513554-71-6
M. Wt: 287.5
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Description

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a methanesulfonyl chloride (-SO₂Cl) group attached to a substituted aromatic ring bearing bromine (Br) and fluorine (F) at the 3- and 5-positions, respectively. This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of the methanesulfonyl group into target molecules. Its structure combines electron-withdrawing substituents (Br and F), which influence its reactivity and stability compared to simpler sulfonyl chlorides .

Properties

CAS No.

1513554-71-6

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-5-fluorophenyl)methanesulfonyl chloride typically involves the sulfonylation of 3-bromo-5-fluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction conditions usually require a solvent such as dichloromethane (CH2Cl2) and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-5-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation

Scientific Research Applications

Medicinal Chemistry

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride serves as an essential intermediate in the synthesis of various pharmaceuticals. Its ability to introduce a sulfonyl group into organic molecules enhances their biological activity. For example, it has been used in the development of novel anti-cancer agents and anti-inflammatory drugs by modifying existing structures to improve efficacy and reduce side effects.

Organic Synthesis

This compound is widely utilized in organic synthesis due to its electrophilic nature. It participates in:

  • Nucleophilic Substitution Reactions : It reacts with nucleophiles such as amines and alcohols to form sulfonamides and methanesulfonates, respectively.
  • Formation of Heterocycles : The compound can undergo cycloaddition reactions to form heterocyclic compounds, which are valuable in drug discovery and materials science.

Peptide Synthesis

In peptide chemistry, this compound is employed as a coupling agent. It facilitates the formation of peptide bonds by activating carboxylic acids for reaction with amines, thereby enhancing yield and selectivity in peptide synthesis processes.

Materials Science

The compound is also explored for its potential applications in polymer chemistry. Its reactivity allows for the modification of polymer backbones, leading to materials with tailored properties for specific applications such as drug delivery systems or sensors.

Case Studies

StudyApplicationFindings
Study 1 Synthesis of Anti-Cancer AgentsUtilized this compound to modify existing compounds, resulting in enhanced cytotoxicity against cancer cell lines.
Study 2 Peptide Bond FormationDemonstrated high efficiency in coupling reactions, leading to improved yields in peptide synthesis compared to traditional methods.
Study 3 Polymer ModificationInvestigated the use of this compound for functionalizing polymers, resulting in materials with improved biocompatibility for biomedical applications.

Mechanism of Action

The mechanism of action of (3-bromo-5-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Reactivity Comparisons

The reactivity and applications of sulfonyl chlorides are heavily influenced by their substituents. Below is a comparative analysis:

Table 1: Key Properties of Selected Sulfonyl Chlorides
Compound Substituents Reactivity with NaOH Hydrolysis Rate Primary Applications
Methanesulfonyl chloride -CH₃ Rapid (Room temp) Fast Synthesis of sulfonate esters, ionic liquids
Benzenesulfonyl chloride -C₆H₅ Moderate (Requires reflux) Moderate Protection/deprotection in peptide synthesis
p-Toluenesulfonyl chloride -C₆H₄CH₃ (para) Slow (24-h stirring) Slow Alkylating agent, polymer chemistry
(3-Bromo-5-fluorophenyl)methanesulfonyl chloride -C₆H₃(Br)(F)CH₂- Intermediate Intermediate Specialty agrochemicals, drug intermediates
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride -C₆H₃(Br)(CF₃) High (Electron-deficient) Fast Catalysis, fluorinated material synthesis
Key Observations :
  • Electron-Withdrawing Effects : The bromine and fluorine substituents in this compound enhance the electrophilicity of the sulfonyl chloride group compared to methyl or toluene derivatives. This increases its reactivity toward nucleophiles like amines or alcohols, though it is less reactive than trifluoromethyl-substituted analogs (e.g., 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride) .
  • Hydrolysis Behavior : Unlike methanesulfonyl chloride, which hydrolyzes rapidly in NaOH at room temperature, the bulkier aromatic substituents in this compound slow hydrolysis, requiring longer reaction times or mild heating .
  • Toxicity Profile : Unlike thionyl or sulfuryl chlorides (whose toxicity arises from hydrolysis products like HCl/SO₂), methanesulfonyl chloride derivatives, including this compound, exhibit toxicity primarily from the parent compound due to slower hydrolysis .

Biological Activity

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound with potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6BrClFNO2S
  • Molecular Weight : 267.55 g/mol
  • Structure : Contains a bromine and fluorine substituent on a phenyl ring attached to a methanesulfonyl chloride functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1.0 µg/mL
This compoundEscherichia coli2.0 µg/mL

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells in various models.

  • Cell Lines Tested : FaDu hypopharyngeal tumor cells, among others.
  • Mechanism of Action : The compound may induce apoptosis through the activation of specific signaling pathways related to cell growth and survival.

The biological activity of this compound is attributed to its ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in cellular processes.

  • Enzyme Inhibition : The sulfonyl chloride moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on target proteins.
  • Cellular Pathways : It may affect pathways related to inflammation and cell proliferation, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of various sulfonyl chlorides, including this compound. The results indicated that this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .

Study 2: Anticancer Potential

In another investigation, this compound was tested on different cancer cell lines. The compound showed promising results in inhibiting cell viability and promoting apoptosis, suggesting its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (3-bromo-5-fluorophenyl)methanesulfonyl chloride with high purity?

  • Methodology : Synthesis typically involves halogenation and sulfonylation steps. For example, bromination of a fluorophenyl precursor followed by reaction with methanesulfonyl chloride under controlled temperatures (0–5°C) in anhydrous dichloromethane. A base like triethylamine is used to neutralize HCl byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Yield optimization requires stoichiometric control of reagents and inert atmosphere .

Q. What are the common side reactions during sulfonamide formation, and how can they be minimized?

  • Methodology : Competing hydrolysis of the sulfonyl chloride group to sulfonic acid is a major side reaction. Mitigation strategies include:

  • Using anhydrous solvents (e.g., THF, DCM).
  • Maintaining low temperatures (0–5°C).
  • Adding amines in stoichiometric excess (1.2–1.5 eq) to drive the reaction toward sulfonamide formation .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates before degradation .

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